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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

Cat. No.: B13641220

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the available literature on (1E)-CFI-400437
dihydrochloride, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). The information
is intended for researchers, scientists, and professionals in the field of drug development to
facilitate an objective comparison of this compound with other alternatives, supported by
experimental data.

Introduction

(1E)-CFI-400437 dihydrochloride is an indolinone-derived, ATP-competitive kinase inhibitor
that has demonstrated high selectivity for PLK4, a key regulator of centriole duplication and
mitotic progression.[1][2] Overexpression of PLK4 is implicated in tumorigenesis through the
induction of centrosome amplification and subsequent chromosomal instability.[3]
Consequently, inhibition of PLK4 has emerged as a promising therapeutic strategy in oncology.
This guide summarizes the key findings from preclinical studies of CFI-400437, including its
kinase selectivity, in vitro and in vivo efficacy, and its mechanism of action.

Data Presentation
Kinase Inhibition Profile

CFI-400437 has been profiled against a panel of kinases to determine its selectivity. The half-
maximal inhibitory concentration (IC50) values are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b13641220?utm_src=pdf-interest
https://www.benchchem.com/product/b13641220?utm_src=pdf-body
https://www.benchchem.com/product/b13641220?utm_src=pdf-body
https://www.benchchem.com/product/b13641220?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7994899/
https://assets.fishersci.com/TFS-Assets/BID/Methods-&-Protocols/lipofectamine3000-mda-mb-468-protocol.pdf
https://www.medchemexpress.com/cfi-400437.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13641220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Reference
. CFI1-400437 IC50 Other PLK4
Kinase Target o Compound IC50
(nM) Inhibitors IC50 (nM)
(nM)
PLK4 0.6[1], 1.55[2] Centrinone: 2.71[2] Axitinib: 4.2[2]
Alisertib (MLN8237):
Aurora A 370[1] -
1.2
Alisertib (MLN8237):
Aurora B 210[1], <15[2] -
396.5
Aurora C <15[7] - -
Axitinib: High
KDR (VEGFR2) 480[1] - o
affinity[2]
FLT-3 180[1] - -

Note: Lower IC50 values indicate greater potency. Data is compiled from multiple sources and

experimental conditions may vary.

In Vitro Cell-Based Assay Data

CFI-400437 has been evaluated for its anti-proliferative activity in various cancer cell lines.

Cell Line Cancer Type CFI1-400437 Effect

MCEF-7 Breast Cancer Potent growth inhibitor[1]
MDA-MB-468 Breast Cancer Potent growth inhibitor[1]
MDA-MB-231 Breast Cancer Potent growth inhibitor[1]

Embryonal Brain Tumor Cell

Had the greatest overall impact

Lines (MON, BT-12, BT-16, Pediatric Brain Tumor

DAOY, D283)

among inhibitors tested[4][5]

In Vivo Efficacy

The anti-tumor activity of CFI-400437 has been demonstrated in a preclinical mouse model.
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Cancer Model Dosing Regimen Outcome

MDA-MB-468 Breast Cancer 25 mg/kg, intraperitoneal, once
Xenograft daily for 21 days

Exhibited antitumor activity[1]

Signaling Pathway

CFI1-400437 primarily exerts its effect by inhibiting the PLK4 signaling pathway, which is crucial
for centriole duplication during the cell cycle. Inhibition of PLK4 leads to a failure in this
process, resulting in mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.
The following diagram illustrates the key components of the PLK4 signaling pathway and the
point of intervention by CFI-400437.
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Assay Setup Treatment Data Analysis
1. Cancer Cell Culture 2. Seed cells in 3. Add serial dilutions 4. Incubate for 5. Perform Cell Viability 6. Measure Absorbance/ 7. Calculate IC50 value
(e.g., MDA-MB-468) 96-well plates of CFI-400437 72 hours Assay (e.g., MTT) Fluorescence .
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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